
N-tert-Butyl-N'-ethyl-1-methoxy-N''-methylsilanetriamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butyl-N’-ethyl-1-methoxy-N’'-methylsilanetriamine is a chemical compound with the molecular formula C8H23N3OSi. This compound is known for its unique structure, which includes a silanetriamine core with various alkyl and alkoxy substituents. It is used in various industrial and research applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N’-ethyl-1-methoxy-N’'-methylsilanetriamine typically involves the reaction of tert-butylamine, ethylamine, and methoxyamine with a silicon-containing precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used silicon precursors include chlorosilanes or alkoxysilanes, which react with the amines in the presence of a catalyst.
Industrial Production Methods
Industrial production of N-tert-Butyl-N’-ethyl-1-methoxy-N’'-methylsilanetriamine involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-Butyl-N’-ethyl-1-methoxy-N’'-methylsilanetriamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or alkyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, amines, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanetriamines depending on the nucleophile used.
Applications De Recherche Scientifique
N-tert-Butyl-N’-ethyl-1-methoxy-N’'-methylsilanetriamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases, particularly those involving silicon metabolism.
Industry: Utilized in the production of advanced materials, including silicone-based polymers and coatings.
Mécanisme D'action
The mechanism of action of N-tert-Butyl-N’-ethyl-1-methoxy-N’'-methylsilanetriamine involves its ability to interact with various molecular targets through its silanetriamine core. The compound can form stable complexes with metal ions and other biomolecules, influencing various biochemical pathways. Its reactivity is primarily due to the presence of the silicon atom, which can undergo various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-Butyl-N’-ethyl-1-methoxy-N’'-methylsilanetriamine: Unique due to its specific alkyl and alkoxy substituents.
Di-tert-butyl N,N-diethylphosphoramidite: Similar in terms of having multiple alkyl groups attached to a central atom.
N-tert-Butyl acrylamide: Shares the tert-butyl group but differs in its functional groups and reactivity.
Uniqueness
N-tert-Butyl-N’-ethyl-1-methoxy-N’'-methylsilanetriamine is unique due to its specific combination of alkyl and alkoxy groups attached to a silanetriamine core. This unique structure imparts specific reactivity and stability, making it valuable in various applications.
Propriétés
Numéro CAS |
923560-89-8 |
|---|---|
Formule moléculaire |
C8H23N3OSi |
Poids moléculaire |
205.37 g/mol |
Nom IUPAC |
N-[ethylamino-methoxy-(methylamino)silyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C8H23N3OSi/c1-7-10-13(9-5,12-6)11-8(2,3)4/h9-11H,7H2,1-6H3 |
Clé InChI |
AZGJMBPTKHRACY-UHFFFAOYSA-N |
SMILES canonique |
CCN[Si](NC)(NC(C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


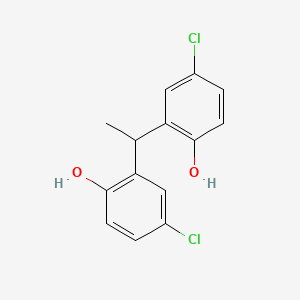
![3-Acetamidofuro[2,3-b]pyridine-2-carboxamide](/img/structure/B14165513.png)
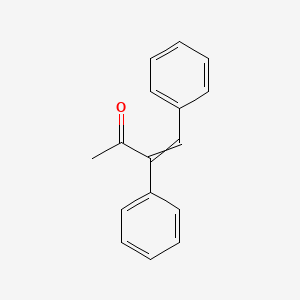
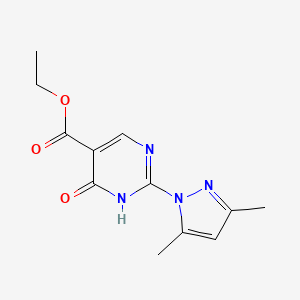
![4-methyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14165524.png)
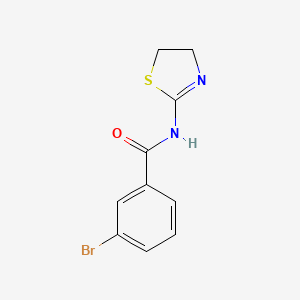


![1-Methylbicyclo[3.1.0]hexane](/img/structure/B14165546.png)
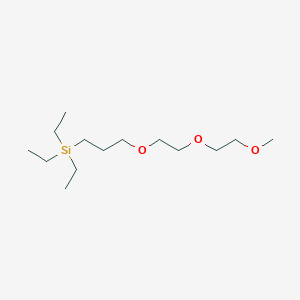

![N-(3-{3-chloro-8-[(4-morpholin-4-ylphenyl)amino]imidazo[1,2-a]pyrazin-6-yl}benzyl)methanesulfonamide](/img/structure/B14165564.png)
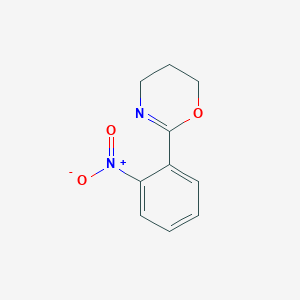
![1-[5-(Cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea](/img/structure/B14165580.png)
